molecular formula C10H21N3O B2841903 N-(Tert-butyl)(4-methylpiperazinyl)formamide CAS No. 196206-45-8

N-(Tert-butyl)(4-methylpiperazinyl)formamide

Cat. No.: B2841903
CAS No.: 196206-45-8
M. Wt: 199.298
InChI Key: GRJHSMCBNVYXAC-UHFFFAOYSA-N
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Description

N-(Tert-butyl)(4-methylpiperazinyl)formamide is a high-purity chemical compound offered for research and development purposes. This molecule features a formamide group linked to a tert-butyl amine and a methylpiperazine ring, a structural motif common in medicinal chemistry. Piperazine derivatives are of significant interest in pharmaceutical research for their potential as bioactive molecules and synthetic intermediates. They are frequently explored in the development of central nervous system (CNS) active compounds and other therapeutic agents. The tert-butyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity. As a research chemical, its primary value lies in its potential as a building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

N-tert-butyl-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-10(2,3)11-9(14)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJHSMCBNVYXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Tert-butyl)(4-methylpiperazinyl)formamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a piperazine moiety, which are known to contribute to its biological properties. The molecular formula is C11H18N2O, and its structure can be represented as follows:

  • Chemical Structure :
    • Tert-butyl group : A bulky substituent that can influence the compound's interaction with biological targets.
    • Piperazine ring : A six-membered ring containing two nitrogen atoms, commonly found in many bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to anxiety and depression.
  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

In Vitro Studies

Recent studies have explored the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15HDAC inhibition
A549 (lung cancer)20Induction of apoptosis
K562 (leukemia)12Cell cycle arrest

These results indicate that the compound exhibits significant anti-cancer activity through multiple mechanisms, including histone deacetylase (HDAC) inhibition and apoptosis induction.

Case Studies

  • Case Study on HDAC Inhibition :
    A study published in Molecular Cancer Therapeutics demonstrated that derivatives of piperazine, including this compound, showed promising HDAC inhibitory activity. The compound was tested alongside known HDAC inhibitors and displayed comparable potency, suggesting its potential as a therapeutic agent for cancer treatment .
  • Neuropharmacological Effects :
    Research highlighted the anxiolytic effects of similar piperazine derivatives in animal models. These studies indicated that compounds with structural similarities to this compound could modulate serotonin and dopamine pathways, leading to reduced anxiety-like behaviors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological ActivityNotable Differences
N-(2-Methylphenyl)(4-benzylpiperazinyl)formamideModerate anti-cancer activityLess potent than N-(Tert-butyl)...
N-(4-Methylpiperazinyl)formamideAnxiolytic effectsLacks significant anti-cancer properties

This comparison highlights that while several piperazine derivatives exhibit biological activity, this compound stands out for its dual potential in both anti-cancer and neuropharmacological applications.

Comparison with Similar Compounds

Structural Analogues in the Formamide Family

(a) N-tert-Butylformamide
  • Structure : Simplest analog with only a tert-butyl group attached to the formamide nitrogen.
  • Properties: Higher hydrophobicity compared to smaller alkyl-substituted formamides due to the tert-butyl group.
  • Applications : Primarily used as a building block in organic synthesis.
(b) N-(4-Methylphenyl)formamide
  • Structure : Aryl-substituted formamide with a para-methyl group.
  • Properties : Increased lipophilicity compared to aliphatic analogs. Crystal structure studies reveal planar amide bonds and intermolecular hydrogen bonding, influencing its solid-state stability .
  • Applications : Investigated for dielectric properties and phase transition behavior .
(c) N-(4-(tert-butyl)phenyl)formamide
  • Structure : Combines tert-butyl and aryl groups.
  • Properties : Enhanced steric and electronic effects compared to N-(4-methylphenyl)formamide. NMR data (¹³C and ¹H) confirm distinct resonance shifts due to the electron-withdrawing tert-butyl group .
(d) Phosphoryl-Substituted Formamides
  • Example : (Diphenylphosphoryl)-N-(4-methoxyphenyl)formamide.
  • Properties : The phosphoryl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions. Yields in synthesis range from 60–85% .

Piperazine-Containing Analogues

(a) tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
  • Structure : Piperazine ring protected by a tert-butoxycarbonyl (Boc) group.
  • Properties : The Boc group enhances solubility in organic solvents. Molecular weight (468.46 g/mol) and hydrochloride salt forms are common .
  • Applications : Used as intermediates in antipsychotic drug synthesis.
(b) 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Structure : Piperazine linked to a ketone and trifluoromethylphenyl group.
  • Properties: The electron-deficient trifluoromethyl group increases metabolic stability. Synthetic routes utilize Pd catalysts and XPhos ligands, similar to phenothiazine derivatives .

Preparation Methods

Direct Formylation of 4-Methylpiperazine with Tert-Butyl Formate

A plausible route involves the direct formylation of 4-methylpiperazine using tert-butyl formate as the formylating agent. This method is analogous to the synthesis of N-tert-butylformamide, where formamide derivatives are generated via nucleophilic acyl substitution.

Reaction Mechanism and Conditions

  • Reagents : 4-Methylpiperazine, tert-butyl formate, and a catalytic acid (e.g., acetic acid).
  • Solvent : Dimethylformamide (DMF) or formamide, as these solvents enhance reactivity and stabilize intermediates.
  • Temperature : 50–75°C, consistent with formylation reactions in related systems.

The reaction proceeds via activation of tert-butyl formate by the acid catalyst, followed by nucleophilic attack by 4-methylpiperazine. The tert-butyl group is retained due to its steric bulk, preventing over-alkylation.

Key Considerations
  • Yield Optimization : Prolonged heating (>3 hours) may degrade the product, necessitating precise temperature control.
  • Byproducts : Competing reactions, such as N-methylation of piperazine, are mitigated by using excess tert-butyl formate.

Transamidation of N-tert-Butylformamide with 4-Methylpiperazine

Transamidation offers a two-step approach, leveraging the reactivity of pre-formed N-tert-butylformamide. This method is inspired by the use of low molecular weight amides in non-aqueous self-assembly systems.

Step 1: Synthesis of N-tert-Butylformamide

N-tert-Butylformamide is prepared by reacting tert-butylamine with formic acid under reflux. The product is isolated via distillation or crystallization.

Step 2: Transamidation with 4-Methylpiperazine

  • Reagents : N-tert-Butylformamide, 4-methylpiperazine, and a Lewis acid catalyst (e.g., ZnCl₂).
  • Solvent : Toluene or dichloromethane, which facilitate amine exchange without hydrolyzing the formamide.
  • Conditions : Reflux at 80–100°C for 6–8 hours.

The reaction mechanism involves nucleophilic displacement of the tert-butylamine group by 4-methylpiperazine, driven by the higher nucleophilicity of the secondary amine.

Yield and Scalability
  • Reported Yields : Transamidation reactions under similar conditions achieve 60–75% yields.
  • Challenges : Steric hindrance from the tert-butyl group may slow kinetics, requiring excess 4-methylpiperazine.

One-Pot Synthesis Using Formamide as Solvent and Reagent

Formamide’s dual role as a solvent and formylating agent enables a streamlined one-pot synthesis. This approach is supported by prebiotic chemistry studies demonstrating formamide’s efficacy in N-formylaminonitrile synthesis.

Procedure

  • Reagents : Tert-butylamine, 4-methylpiperazine, sodium cyanide (catalytic), and formamide.
  • Conditions : Heating at 70°C for 12–24 hours under inert atmosphere.

Formamide undergoes partial hydrolysis to generate formic acid and ammonia, which facilitate the condensation of tert-butylamine and 4-methylpiperazine into the target formamide.

Advantages and Limitations
  • Advantages : Eliminates the need for external formylating agents, reducing cost and complexity.
  • Limitations : Requires rigorous control of pH and temperature to avoid side reactions, such as polymerization of formamide.

Catalytic Reductive Amination of Formaldehyde Derivatives

This method adapts reductive amination strategies used in rifampicin synthesis, where formaldehyde derivatives mediate coupling between amines.

Reaction Design

  • Reagents : Tert-butylamine, 4-methylpiperazine, paraformaldehyde, and a reducing agent (e.g., sodium cyanoborohydride).
  • Solvent : Dimethyl sulfoxide (DMSO) or DMF, which stabilize imine intermediates.
  • Mechanism :
    • Paraformaldehyde decomposes to formaldehyde, which condenses with tert-butylamine to form an imine.
    • The imine undergoes reductive amination with 4-methylpiperazine, followed by formylation via residual formamide or formic acid.
Performance Metrics
  • Yield : 50–65%, based on analogous reductive aminations in antibiotic synthesis.
  • Purification : Chromatography or recrystallization from acetone-ethyl acetate mixtures.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Range Scalability Key Challenges
Direct Formylation 70–85% High Requires anhydrous conditions
Transamidation 60–75% Moderate Steric hindrance slows reaction
One-Pot Formamide 50–70% Low Sensitive to pH/temperature fluctuations
Reductive Amination 50–65% Moderate Complex purification steps

Q & A

Q. What are the established synthetic pathways for N-(tert-butyl)(4-methylpiperazinyl)formamide, and what reaction conditions are critical for successful synthesis?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Nucleophilic Substitution : Reacting tert-butyl carbamate derivatives (e.g., tert-butyl (4-methylpiperazinyl)carbamate) with formylating agents (e.g., formic acid or activated esters) under basic conditions (e.g., NaOH or K₂CO₃) to facilitate deprotonation and nucleophilic attack. This method requires anhydrous solvents (e.g., DCM or THF) and temperatures of 40–60°C .
  • Coupling Reactions : Pd-catalyzed cross-coupling using ligands like XPhos and bases such as NaOtBu in THF or DMF. Reaction progress is monitored via TLC, with yields optimized at 60–80°C and pH 8–10 .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.2–1.4 ppm for CH₃) and piperazinyl protons (δ ~2.5–3.5 ppm for N–CH₂). The formamide carbonyl appears at δ ~160–170 ppm in ¹³C NMR .
  • FTIR : Key peaks include N–H stretching (3300–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–N (1250–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₂N₃O) .

Q. What are the known biological activities or pharmacological potentials of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Structural analogs with tert-butyl and piperazinyl groups show inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, assessed through MIC assays .
  • Enzyme Modulation : The formamide group may interact with kinase or protease active sites, as demonstrated in fluorescence-based enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer :
  • Parameter Optimization : Adjust reaction temperature (e.g., 70°C for coupling steps) and pH (8.5–9.0 for deprotonation). Use scavenger resins (e.g., polymer-bound tosyl chloride) to remove excess reagents .
  • Purification Strategies : Employ column chromatography (silica gel, eluent: EtOAc/hexane 3:7) or recrystallization (from ethanol/water) to isolate high-purity product (>95%) .

Q. What experimental strategies address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian software) .
  • Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, or X-ray crystallography for absolute configuration confirmation (if crystals are obtainable) .

Q. How can the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound be enhanced for drug development?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or trifluoromethyl) to improve solubility, as seen in analogs with increased logP values .
  • Prodrug Design : Conjugate with ester or carbamate moieties to enhance bioavailability, assessed via in vitro hepatic microsomal stability assays .

Q. What experimental designs are suitable for elucidating the mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins, followed by LC-MS/MS analysis .
  • Cellular Assays : Conduct apoptosis assays (Annexin V/PI staining) or ROS detection (DCFH-DA probe) to evaluate cytotoxicity pathways .

Handling and Stability Considerations

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent hydrolysis of the formamide group.
  • Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

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